4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride is a chemical compound classified as a piperidine derivative. Its molecular formula is CHClNO, with a molecular weight of approximately 219.75 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics, where it serves as a biochemical reagent. The compound's structure features a piperidine ring substituted with a 3-methyl-2-butenyl group, which enhances its chemical reactivity and potential applications in various scientific fields .
The compound is cataloged under several identifiers, including the Chemical Abstracts Service number 1185178-18-0 and the Molecular Design Limited number MFCD12026498 . It is classified as a biochemical reagent and is often available through chemical supply companies such as Santa Cruz Biotechnology and VWR .
The synthesis of 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride typically involves the reaction of piperidine with an appropriate alkylating agent that contains the 3-methyl-2-butenyl group. Common methods include:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Generally, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide may be employed to enhance solubility and facilitate the reaction.
The compound features a piperidine ring connected to an ether group derived from 3-methyl-2-butenol, influencing its reactivity and interaction with biological systems.
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
The reactivity of this compound is significantly influenced by the electron-donating properties of the 3-methyl-2-butenyl group, which can stabilize positive charges formed during reactions.
Further research is necessary to elucidate its precise mechanism of action in biological systems.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound's physical and chemical properties.
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride finds applications primarily in scientific research:
This piperidine derivative, systematically named 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride, represents a structurally specialized small molecule with significance in medicinal chemistry and drug design. Its molecular formula is C₁₁H₂₁NO•HCl (MW: 219.75 g/mol), featuring a hydrochloride salt formulation that enhances stability and solubility for pharmacological applications [1] [7]. The core structure comprises a piperidine ring tethered via a methylene bridge to an ether-linked 3-methyl-2-butenyl (prenyloxy) chain. This configuration creates a semi-rigid scaffold that balances lipophilicity (contributed by the prenyl group) and hydrogen-bonding capacity (from the protonated piperidine nitrogen), making it a versatile building block for receptor-targeted drug discovery [2] [3]. Its SMILES notation (CC(C)=CCOCC1CCNCC1.Cl) and InChIKey provide precise descriptors for chemical informatics and computational modeling [7].
The compound emerged during structural optimization campaigns targeting microbial and neurological disorders. Its initial development stemmed from efforts to refine the core structure of early MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) inhibitors for tuberculosis therapy. Researchers recognized that prenyl-like side chains (e.g., 3-methyl-2-butenyl) enhanced binding to hydrophobic enzyme pockets involved in menaquinone biosynthesis [3]. Concurrently, neuropharmacology studies identified structurally analogous 4-substituted piperidines as privileged scaffolds for G-protein coupled receptor (GPCR) modulation, particularly within the aminergic receptor family [4] [6]. The specific incorporation of the ether-linked prenyl group represented a strategic shift from simple alkyl chains, as it introduced modest steric bulk and potential for weak cation-π interactions without significantly elevating cLogP values—a critical consideration for improving blood-brain barrier permeability in CNS-targeted agents [6].
Table 1: Key Chemical Properties of 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride
Property | Value | Reference |
---|---|---|
Systematic Name | 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride | [1] |
Molecular Formula | C₁₁H₂₁NO•HCl | [1] |
Molecular Weight | 219.75 g/mol | [1] [7] |
Salt Form | Hydrochloride | [1] [7] |
Storage Conditions | Cold-chain transportation recommended | [7] |
Chemical Structure Key | Contains piperidine ring, methylene spacer, prenyloxy chain | [3] |
This piperidine derivative serves as a critical pharmacophore in designing ligands for neurological targets, particularly histamine H₃ receptors (H₃R) and dopamine D₃ receptors (D₃R). Research demonstrates its integration into multitarget-directed ligands (MTDLs) for neurodegenerative diseases. When incorporated into compounds like ADS031 (a naphthalene-containing analog), the piperidine-prenyloxy component contributed to dual H₃R antagonism and cholinesterase inhibition, achieving nanomolar affinity (Kᵢ = 12.5 nM at hH₃R) while maintaining acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 1.537 μM) [4]. This pharmacological profile addresses the cholinergic deficit and histaminergic dysregulation observed in Alzheimer's disease through a unified molecular scaffold. The prenyloxy methylene linker provides optimal spatial separation between the piperidine nitrogen (critical for H₃R binding) and aromatic head groups (responsible for cholinesterase interaction), enabling simultaneous engagement of both targets [4].
In opioid-dopamine hybrid ligands, the compound’s structural analogs facilitate mu-opioid receptor (MOR) agonism coupled with D₃R antagonism. This dual activity aims to deliver analgesia while mitigating addiction liability—a groundbreaking approach to addressing the opioid crisis. The lipophilic prenyloxy chain enhances CNS penetration as quantified by Central Nervous System Multiparameter Optimization (CNS-MPO) scores, which predict improved blood-brain barrier permeability compared to purely aliphatic analogs [6]. Molecular modeling indicates that the prenyl group occupies a hydrophobic subpocket near the extracellular loop regions of both MOR and D₃R, stabilizing receptor conformations that favor functional selectivity (G-protein bias at MOR) [6].
Table 2: Receptor Targets and Biological Activities of Derivatives Incorporating the Core Structure
Biological Target | Derivative Compound | Key Activity | Affinity/Potency | Therapeutic Application | |
---|---|---|---|---|---|
Histamine H₃ Receptor (H₃R) | ADS031 | Antagonism/Inverse agonism | Kᵢ = 12.5 nM | Alzheimer's disease | [4] |
Acetylcholinesterase (AChE) | ADS031 | Inhibition | IC₅₀ = 1.537 μM | Cognitive enhancement | [4] |
μ-Opioid Receptor (MOR) | Hybrid ligands (e.g., 46, 84) | Agonism/Partial agonism | Sub-micromolar Kᵢ values | Analgesia with reduced abuse liability | [6] |
Dopamine D₃ Receptor (D₃R) | Hybrid ligands (e.g., 114, 121) | Antagonism/Partial agonism | Improved D₃R/D₂R selectivity | Attenuation of reward pathways | [6] |
The compound’s value extends beyond biological activity to its role as a SAR probe for elucidating molecular determinants of drug efficacy. Three regions offer tunable parameters for optimization:
Central Methylene Spacer: The –CH₂– linker between piperidine and oxygen atom balances conformational flexibility and steric constraints. In MenA inhibitors, elongation to ethylene bridges (–CH₂CH₂–) reduced anti-mycobacterial activity by ~3-fold, while its removal (direct piperidine-O-prenyl linkage) abolished target engagement due to altered dihedral angles critical for prenyl diphosphate mimicry [3]. This spacer optimally positions the prenyl group within the hydrophobic cleft of MenA, enhancing π-π stacking with catalytic site residues [3].
Prenyloxy Eastern Region: The 3-methyl-2-butenyl moiety serves as a bioisostere of natural prenyl substrates in enzyme inhibitors. SAR studies in MenA inhibitors revealed that saturation of the olefin (3-methylbutyl) diminished potency against Mycobacterium tuberculosis (GIC₅₀ increased from 8–10 μM to >50 μM), emphasizing the importance of the double bond geometry for electronic interactions with catalytic residues [3]. Conversely, in GPCR-targeted ligands, modifications here fine-tuned logD values: Branching at the C3 position (e.g., 2-methyl substitution) improved CNS-MPO scores from 2.8 to 4.1 in dopamine-opioid hybrids by reducing polar surface area while maintaining optimal van der Waals interactions with receptor hydrophobic subpockets [6].
Piperidine Western Region: N-substitution profoundly impacts target selectivity and physicochemical properties. Quaternary N-benzylation (e.g., ADS031) enhanced H₃R affinity 10-fold over N-methyl analogs by engaging additional aromatic stacking within the H₃R binding pocket [4]. Conversely, in peripherally restricted MOR agonists, incorporation of N-phenylcyclopropyl groups increased P-glycoprotein (P-gp) efflux ratios, limiting CNS exposure for peripheral pain management—demonstrating how N-modulation directs tissue distribution [6]. The hydrochloride salt itself significantly improved aqueous solubility (>5-fold vs. freebase) without compromising membrane permeability, enabling better formulation for in vivo studies [1] [7].
Table 3: Impact of Structural Modifications on Pharmacological Profile
Structural Region | Modification | SAR Consequence | Reference |
---|---|---|---|
Methylene spacer | Removal (direct O-link) | Complete loss of MenA inhibitory activity | [3] |
Elongation (–CH₂CH₂–) | 3-fold ↓ anti-mycobacterial potency | [3] | |
Prenyloxy group | Olefin saturation | >5-fold ↑ GIC₅₀ against Mtb | [3] |
2-Methyl substitution | CNS-MPO ↑ from 2.8 to 4.1 (improved BBB penetration) | [6] | |
Piperidine N-atom | N-Benzylation | 10-fold ↑ H₃R affinity | [4] |
N-Phenylcyclopropyl | ↑ P-gp efflux (peripheral restriction) | [6] | |
Salt form | Freebase vs. HCl | HCl salt ↑ aqueous solubility 5-fold | [1] [7] |
The molecule’s versatility is further evidenced by its integration into bivalent ligands using click chemistry or alkyl tethering. For instance, conjugation to opioid pharmacophores via the piperidine nitrogen generated dimeric compounds exhibiting cooperative binding at MOR-D₃R heteromers, where the prenyloxy moiety contributed to allosteric modulation of dopamine receptor occupancy [6]. Such sophisticated applications highlight its evolving role in polypharmacology, moving beyond simple linker functionality to active participation in multi-receptor recognition events. Ongoing medicinal chemistry campaigns continue to exploit this scaffold for kinase inhibitors and epigenetic modulators, leveraging its favorable physicochemical profile to traverse challenging biological barriers [3] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: